Propanenitrile-25
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Overview
Description
Propanenitrile-25, also known as Propionitrile, is an organic compound with the formula C3D5N . It is a simple aliphatic nitrile and is a colorless, water-soluble liquid .
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It can also be prepared by the ammoxidation of propanol . In the laboratory, Propanenitrile can be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular weight of this compound is 60.1093 . The IUPAC Standard InChI is InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 .Chemical Reactions Analysis
Nitriles, including Propanenitrile, can be converted to 1° amines by reaction with LiAlH4 . They can also react with Grignard reagents . The reactions of nitriles are crucial in designing functionalized ILs .Physical and Chemical Properties Analysis
Propanenitrile is a colorless liquid with a sweetish, pleasant, ethereal odor . It has a density of 772 mg/mL , a melting point of -100 to -86 °C , and a boiling point of 96 to 98 °C . It is soluble in water at 11.9% (20 °C) .Scientific Research Applications
1. Environmental Applications
Propanenitrile derivatives, such as 3,3'-iminobis-propanenitrile, have been studied for their degradation using micro-electrolysis systems, which is significant in environmental remediation. The Fe(0)/GAC micro-electrolysis system, in particular, has shown efficacy in degrading these compounds, affected by factors like influent pH and the ratio of Fe(0) to granular activated carbon (GAC). This research highlights the potential of using micro-electrolysis for treating water contaminated with nitrile compounds (Lai et al., 2013).
2. Industrial Applications
In the industrial sector, propanenitrile is involved in processes like plasma nitrocarburizing, which is used for surface hardening of steel. Studies have shown that gases like propane, which can be a source of propanenitrile, play a significant role in influencing the nitrocarburizing rate and phase compositions of steel, impacting the hardness and durability of the material (Ye et al., 2014).
3. Chemical Synthesis
Propanenitrile and its variants are key in chemical synthesis, serving as precursors for creating various heterocyclic systems. Their roles in synthesizing imidazole derivatives, oxazoles, and other important chemical compounds are significant for pharmaceutical and material science applications (Drabina & Sedlák, 2012).
4. Catalysis Research
Propanenitrile derivatives are also significant in catalysis research. For instance, studies have explored the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane, a process critical for producing important chemicals like propene. This research underscores the potential of using innovative catalysts for efficient and selective chemical reactions (Grant et al., 2016).
5. Material Science
In material science, the study of propanenitrile and its interactions with other substances is crucial for understanding phase equilibria and thermodynamics. Such studies are fundamental for designing processes in chemical engineering and materials processing (Trejo & Zepeda, 1989).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Propanenitrile-25 can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Propanol", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Propanol is dehydrated to form propene using sulfuric acid as a catalyst.", "Step 2: Propene is reacted with sodium cyanide in the presence of water to form propionitrile.", "Step 3: Propionitrile is then hydrolyzed using sodium hydroxide to form Propanenitrile-25." ] } | |
CAS No. |
10419-75-7 |
Molecular Formula |
C3H5N |
Molecular Weight |
60.11 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |
InChI Key |
FVSKHRXBFJPNKK-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#N |
SMILES |
CCC#N |
Canonical SMILES |
CCC#N |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Propanenitrile-25 exert its effects on AMPA receptors? What are the downstream consequences of this interaction?
A1: this compound acts as an antagonist of AMPA receptors []. While the precise molecular details of this interaction haven't been fully elucidated in the provided research, it's known that AMPA receptors are glutamate-gated ion channels crucial for excitatory neurotransmission in the central nervous system. By antagonizing these receptors, this compound effectively reduces neuronal excitability. This mechanism is thought to underlie its anticonvulsant activity, as demonstrated by its efficacy in animal models of epilepsy [].
Q2: How do structural modifications to this compound influence its anticonvulsant activity?
A2: Research indicates that the 2-cyanoethyl group in this compound is crucial for its enhanced inhibitory activity against AMPA receptors compared to its analog with an allyl group []. Furthermore, the presence of specific substituents, like the 4-(trifluoromethoxy)phenyl group, contributes significantly to its potency in preventing both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures in mice []. This suggests a structure-activity relationship where these structural features are essential for optimal interaction with the AMPA receptor and subsequent anticonvulsant effects.
Q3: What analytical techniques were employed to characterize this compound?
A3: While the provided research [] focuses primarily on the pharmacological evaluation of this compound, its synthesis and the characterization of related analogs are detailed in the study. Techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy were likely employed to confirm the compound's structure and purity []. These methods provide valuable information about the compound's chemical composition and arrangement of atoms.
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